(2,4,4-Trimethylpentan-2-yl)cyanamide
Description
(2,4,4-Trimethylpentan-2-yl)cyanamide is a cyanamide derivative characterized by a branched alkyl group (2,4,4-trimethylpentan-2-yl) attached to the cyanamide functional group (-NH-CN). This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity compared to simpler cyanamides like hydrogen cyanamide (H₂N-CN) or calcium cyanamide (CaCN₂).
Properties
CAS No. |
6291-92-5 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-ylcyanamide |
InChI |
InChI=1S/C9H18N2/c1-8(2,3)6-9(4,5)11-7-10/h11H,6H2,1-5H3 |
InChI Key |
HKUBFVROJMSGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Trimethylpentan-2-yl)cyanamide typically involves the reaction of 2,4,4-trimethylpentan-2-yl chloride with sodium cyanamide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,4,4-Trimethylpentan-2-yl)cyanamide may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is then subjected to quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2,4,4-Trimethylpentan-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyanamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2,4,4-Trimethylpentan-2-yl)cyanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4,4-Trimethylpentan-2-yl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyanamide Derivatives
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| (2,4,4-Trimethylpentan-2-yl)cyanamide | C₉H₁₈N₂ | Cyanamide (-NH-CN), branched alkyl | High lipophilicity due to bulky alkyl |
| Hydrogen cyanamide (H₂N-CN) | CH₂N₂ | Cyanamide (-NH-CN) | Small, linear, highly reactive |
| Calcium cyanamide (CaCN₂) | CaCN₂ | Cyanamide (Ca²⁺-NCN²⁻) | Ionic solid, used as fertilizer |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide | C₂₄H₂₃N₅O₅S | Amide, sulfamoyl, isoindolinone | Complex heterocyclic structure |
The branched alkyl group in (2,4,4-Trimethylpentan-2-yl)cyanamide distinguishes it from simpler cyanamides, which lack such substituents. This modification likely reduces its water solubility and increases membrane permeability compared to hydrogen cyanamide .
Metabolic and Environmental Behavior
- Hydrogen Cyanamide : Rapidly metabolized in plants via cyanamide hydratase to urea, influencing nitrogen cycling. In soybeans, it alters metabolite levels by >100% in dark conditions .
- (2,4,4-Trimethylpentan-2-yl)cyanamide : The bulky alkyl group may slow enzymatic degradation, prolonging its activity. This could reduce application frequency but raise concerns about bioaccumulation.
Physicochemical Properties
Table 3: Physical Property Comparison
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|
| Hydrogen cyanamide | 42.04 | High | 42–44 |
| Calcium cyanamide | 80.10 | Low (reacts with water) | ~1300 (decomposes) |
| (2,4,4-Trimethylpentan-2-yl)cyanamide | 154.25 | Low (lipophilic) | Not reported |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide | 493.53 | Low (organic solvents) | 83 (decomposes) |
The higher molecular weight and lipophilicity of (2,4,4-Trimethylpentan-2-yl)cyanamide compared to hydrogen cyanamide suggest enhanced compatibility with organic formulations, such as emulsifiable concentrates or granular pesticides .
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